1-(3,5-Difluorophenyl)cyclohexanol
Description
1-(3,5-Difluorophenyl)cyclohexanol is a fluorinated cyclohexanol derivative featuring a 3,5-difluorophenyl substituent. The compound’s structure combines the cyclohexanol backbone—a six-membered carbocyclic alcohol—with a para-substituted aromatic ring bearing two fluorine atoms at the 3 and 5 positions.
Properties
Molecular Formula |
C12H14F2O |
|---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
1-(3,5-difluorophenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H14F2O/c13-10-6-9(7-11(14)8-10)12(15)4-2-1-3-5-12/h6-8,15H,1-5H2 |
InChI Key |
WRLFIHJXZDPITP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=CC(=CC(=C2)F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Difluorophenyl)cyclohexanol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Another method involves the preparation of 3,5-difluorophenol, which can be synthesized through a series of steps including the preparation of diazonium salts and their subsequent hydrolysis . The resulting 3,5-difluorophenol can then be used as a starting material for further reactions to obtain 1-(3,5-Difluorophenyl)cyclohexanol.
Industrial Production Methods
Industrial production methods for 1-(3,5-Difluorophenyl)cyclohexanol are not well-documented, as this compound is primarily used for research purposes. the synthetic routes mentioned above can be scaled up for industrial production if needed.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Difluorophenyl)cyclohexanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Dess-Martin periodinane and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different alcohols or hydrocarbons.
Scientific Research Applications
1-(3,5-Difluorophenyl)cyclohexanol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(3,5-Difluorophenyl)cyclohexanol involves its interaction with specific molecular targets and pathways. For example, it can interact with enzymes such as alcohol dehydrogenase, leading to the formation of different metabolites . The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
1-(3,5-Difluorophenyl)-4,4,4-trifluoro-butane-1,3-dione
Structural Differences :
- Backbone: The analogue replaces the cyclohexanol ring with a linear butane-1,3-dione chain, introducing two ketone groups.
- Fluorination : Both compounds share the 3,5-difluorophenyl group, but the analogue adds three fluorine atoms on the terminal carbon (4,4,4-trifluoro).
Implications :
- The dione structure increases electrophilicity due to ketone groups, enhancing reactivity in nucleophilic additions compared to the alcohol group in 1-(3,5-difluorophenyl)cyclohexanol.
- Crystallographic studies of the dione analogue highlight planar geometry at the dione moiety, which contrasts with the non-planar cyclohexanol ring, affecting packing efficiency and melting points .
| Property | 1-(3,5-Difluorophenyl)cyclohexanol | 1-(3,5-Difluorophenyl)-4,4,4-trifluoro-butane-1,3-dione |
|---|---|---|
| Core Structure | Cyclohexanol | Butane-1,3-dione |
| Fluorine Positions | 3,5 (phenyl) | 3,5 (phenyl) + 4,4,4 (terminal) |
| Key Functional Groups | Alcohol (-OH) | Ketones (C=O) |
| Polarity | Moderate (alcohol + fluorine) | High (ketones + trifluoromethyl) |
3,5-Dimethylcyclohexanol
Structural Differences :
- Substituents : Replaces fluorine atoms with methyl groups on the phenyl ring.
- Isomerism: Exists as a mixture of stereoisomers, unlike the defined substitution pattern in 1-(3,5-difluorophenyl)cyclohexanol.
Implications :
- Methyl groups increase steric bulk but reduce electronegativity, lowering dipole moments and altering solubility in polar solvents.
- Isomeric complexity in 3,5-dimethylcyclohexanol may complicate purification processes, whereas the fluorinated analogue’s symmetry could favor crystallinity .
1-(3,5-Difluorophenyl)ethanol
Structural Differences :
- Backbone: Ethanol (linear C2 chain) vs. cyclohexanol (six-membered ring).
Implications :
- Market analyses indicate higher global production volumes for ethanol derivatives, likely due to simpler synthesis, though cyclohexanol analogues may offer niche applications in drug development .
(1R,3S)-3-Amino-1-(trifluoromethyl)cyclohexanol
Structural Differences :
- Substituents: Features an amino (-NH2) and trifluoromethyl (-CF3) group instead of the difluorophenyl moiety.
Implications :
- The amino group introduces basicity, enabling salt formation and enhancing water solubility.
- Trifluoromethyl’s strong electron-withdrawing effect contrasts with the difluorophenyl group’s resonance effects, altering electronic distribution and reactivity.
Biological Activity
1-(3,5-Difluorophenyl)cyclohexanol is a compound that has garnered attention due to its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
1-(3,5-Difluorophenyl)cyclohexanol has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C12H14F2O |
| Molecular Weight | 212.24 g/mol |
| IUPAC Name | 1-(3,5-difluorophenyl)cyclohexan-1-ol |
| InChI | InChI=1S/C12H14F2O/c13-10-6-9(7-11(14)8-10)12(15)4-2-1-3-5-12/h6-8,15H,1-5H2 |
| InChI Key | WRLFIHJXZDPITP-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)(C2=CC(=CC(=C2)F)F)O |
The biological activity of 1-(3,5-Difluorophenyl)cyclohexanol is primarily attributed to its interaction with various molecular targets. It has been shown to interact with enzymes such as alcohol dehydrogenase, which can lead to the formation of different metabolites that may exert biological effects. Additionally, the compound may influence cellular signaling pathways involved in inflammation and immune responses.
Biological Activity
Research indicates that 1-(3,5-Difluorophenyl)cyclohexanol exhibits several biological activities:
- Anti-inflammatory Effects : The compound has been studied for its potential to modulate inflammatory responses in various biological systems.
- Antioxidant Properties : It may also act as an antioxidant, helping to mitigate oxidative stress in cells.
- Neuroprotective Effects : Some studies suggest that it could have neuroprotective properties, possibly through the modulation of neurotransmitter systems .
Case Studies and Research Findings
Several studies have investigated the biological activity of 1-(3,5-Difluorophenyl)cyclohexanol:
- In Vitro Studies : Laboratory experiments have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in cell cultures. For instance, a study indicated a significant reduction in TNF-alpha levels when cells were treated with varying concentrations of the compound .
- Animal Models : In animal studies, administration of 1-(3,5-Difluorophenyl)cyclohexanol resulted in decreased inflammation markers in models of arthritis and other inflammatory conditions. These findings support its potential use in treating inflammatory diseases.
- Pharmacological Evaluations : Pharmacological assessments have shown that the compound can modulate pain responses and may serve as an analgesic agent. This was particularly noted in pain models where it exhibited dose-dependent effects .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
